molecular formula C9H14O B107533 4-Isopropyl-2-cyclohexenone CAS No. 500-02-7

4-Isopropyl-2-cyclohexenone

Cat. No. B107533
CAS RN: 500-02-7
M. Wt: 138.21 g/mol
InChI Key: AANMVENRNJYEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropyl-2-cyclohexenone is a chemical compound that is part of the cyclohexenone family, characterized by a six-membered ring with a ketone functional group and an isopropyl group attached to the ring. This compound is of interest due to its potential as an intermediate in organic synthesis and its relevance in the study of chemical reactions and molecular structures.

Synthesis Analysis

The synthesis of related cyclohexenone derivatives has been explored in various studies. For instance, an efficient synthesis of a hydroxy derivative of cyclohexenone has been developed from a protected dihydrocatechol derivative through photooxygenation followed by a Kornblum-DeLaMare rearrangement . Additionally, optically active 4-substituted 2-cyclohexenones have been synthesized using a LiOH-mediated intramolecular aldol condensation, although the method showed limitations when applied to substrates with unbranched R-groups .

Molecular Structure Analysis

The molecular and crystal structures of cyclohexenone derivatives have been determined using X-ray diffraction analysis. For example, a 4-hydroxy derivative of cyclohexanone was found to have an orthorhombic crystal structure with an asymmetric chair conformation of the cyclohexanone ring . Similarly, the molecular structures of a series of cyclohexanone derivatives modified by cyclopropanation were studied, revealing a trans-trans configuration and a dominant conformation with an axial methyl group and equatorial isopropyl group .

Chemical Reactions Analysis

Cyclohexenone derivatives undergo various chemical reactions. The hydrogenation and dehydrogenation of 4-isopropenyl-1-methylcyclohexene, a related compound, were catalyzed by different metal oxides, leading to products such as 4-isopropyl-1-methylcyclohexene and 1-isopropyl-4-methylbenzene . Photochemical behavior of trifluoromethyl-substituted cyclohexenones has also been compared, showing rearrangement to different products depending on the solvent used .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-isopropyl-2-cyclohexenone are not detailed in the provided papers, the studies of related compounds offer insights into the properties that can be expected. For example, the crystal structure analysis provides information on the solid-state properties, such as crystal system, space group, and cell parameters . The reactivity of the compounds under different catalytic conditions and solvents gives an indication of their chemical behavior .

Scientific Research Applications

Atmospheric Chemistry

4-Isopropyl-2-cyclohexen-1-one has been identified as a product in the gas-phase reactions of β-phellandrene with OH radicals and ozone. This finding is significant for understanding atmospheric chemistry and the formation of secondary organic aerosols (Hakola et al., 1993).

Catalysis and Chemical Synthesis

The compound plays a role in the catalytic process of converting cyclohexanones to phenols, which is essential in various chemical synthesis pathways. This process involves the formation of soluble Pd nanoparticles that facilitate catalytic activity (Pun et al., 2013).

Allelopathy and Plant Defense

A derivative of 4-Isopropyl-2-cyclohexenone has been isolated from allelopathic rice and shown to inhibit the growth of certain weeds and fungal pathogens. This suggests its potential role in plant defense mechanisms (Kong et al., 2004).

Organic Synthesis

4-Isopropyl-2-cyclohexenone and its derivatives are useful intermediates in organic synthesis. They are applied in rhodium-catalyzed redox isomerization, which is a critical reaction for synthesizing γ,γ-disubstituted cyclohexenones (Kress et al., 2016).

Photochemistry

In the field of photochemistry, derivatives of 4-Isopropyl-2-cyclohexenone undergo photoisomerization, which is a fundamental process for understanding light-induced chemical reactions (Kisilowski et al., 1996).

Antioxidant Research

Certain cyclohexenone compounds, closely related to 4-Isopropyl-2-cyclohexenone, have been identified as having antioxidant properties, which are valuable for understanding oxidative stress and potential therapeutic applications (Braca et al., 2001).

Safety And Hazards

4-Isopropyl-2-cyclohexenone is flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-propan-2-ylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7(2)8-3-5-9(10)6-4-8/h3,5,7-8H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANMVENRNJYEMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862055
Record name 2-Cyclohexen-1-one, 4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; woody minty herbaceous
Record name 4-Isopropyl-2-cyclohexenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 4-Isopropyl-2-cyclohexenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.930-0.950
Record name 4-Isopropyl-2-cyclohexenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1042/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Isopropyl-2-cyclohexenone

CAS RN

500-02-7, 2158-61-4
Record name (±)-Cryptone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isopropyl-2-cyclohexenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crypton
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyclohexen-1-one, 4-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Cyclohexen-1-one, 4-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isopropylcyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.181
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-ISOPROPYL-2-CYCLOHEXENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U8E4W4GBB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-Cryptone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035929
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Isopropyl-2-cyclohexenone
Reactant of Route 2
4-Isopropyl-2-cyclohexenone
Reactant of Route 3
4-Isopropyl-2-cyclohexenone
Reactant of Route 4
4-Isopropyl-2-cyclohexenone
Reactant of Route 5
4-Isopropyl-2-cyclohexenone
Reactant of Route 6
4-Isopropyl-2-cyclohexenone

Citations

For This Compound
88
Citations
K Mori - Tetrahedron: Asymmetry, 2006 - Elsevier
(S)-Perillyl alcohol was converted to (R)-cryptone (91.5–93% ee) in six steps, which was then treated with methyllithium to give (1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol, the …
Number of citations: 52 www.sciencedirect.com
RD Stolow, MM Bonaventura… - The Journal of Organic …, 1963 - ACS Publications
4-Z-Butyl-3-cyclohexenone (I) was prepared from pZ-butylanisole. Reduction of I withlithium aluminum hydride gave 4-<-butyl-3-cyclohexenol (II). Addition of Grignard reagents to I gave …
Number of citations: 5 pubs.acs.org
TI Houjeiry - 2012 - diginole.lib.fsu.edu
… In this chapter we focus on the conditions reported by Baran et al. for the synthesis of cryptone (4-isopropyl-2-cyclohexenone), where they used organocatalyzed Michael addition …
Number of citations: 2 diginole.lib.fsu.edu
MD Soffer, MA Jevnik - Journal of the American Chemical Society, 1955 - ACS Publications
… The racemic form of the naturally occurring ketone, cryptone, 4-isopropyl-2-cyclohexenone, … This paper is a report on two different syntheses of ¿/-cryptone (4-isopropyl-2-cyclohexenone…
Number of citations: 26 pubs.acs.org
M Chi, Z Zhou, T Yan, Z Gong, Y Li, S Chen… - … of Pharmaceutical and …, 2023 - Elsevier
… Except for 4-isopropyl-2-cyclohexenone, the other five components were rapidly distributed … As for 4-isopropyl-2-cyclohexenone, it was only detected in liver, spleen, kidney, stomach, …
Number of citations: 1 www.sciencedirect.com
HS Lee - Journal of Essential Oil Bearing Plants, 2016 - Taylor & Francis
The compounds in the essential oils extracted from Zanthoxylum schinifolium and Z. piperitum fruits were analyzed by GC-MS and tested to identify acaricidal activities against …
Number of citations: 10 www.tandfonline.com
NA NELSON, GA MORTIMER - The Journal of Organic Chemistry, 1957 - ACS Publications
… terial and its double bond isomer, 4-isopropyl-2cyclohexenone (V). This result was not unexpected … has a single band at 5.83 µ indicating the absence of 4-isopropyl-2-cyclohexenone. …
Number of citations: 43 pubs.acs.org
PPJ BALL - 1981 - elibrary.ru
… -(DELTA)(''6)-cis-octahydronaphthalene, which, in turn was prepared by a synthetic relay through the natural p-menthane monoterpenoid (-)-cryptone, ((-)-4-isopropyl-2-cyclohexenone)…
Number of citations: 0 elibrary.ru
RG Mcleod, BD Johnston… - Israel Journal of Chemistry, 2000 - Wiley Online Library
The effects of substitution and solvent on the conformational equilibria of 2‐[(4‐R‐substituted‐phenyl)seleno]cyclohexanones are described. The conformational equilibria were …
Number of citations: 7 onlinelibrary.wiley.com
AT Blomquist, A Goldstein - Journal of the American Chemical …, 1955 - ACS Publications
… The racemic form of the naturally occurring ketone, cryptone, 4-isopropyl-2-cyclohexenone, … This paper is a report on two different syntheses of ŋ/-cryptone (4-isopropyl-2-cyclohexenone…
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.